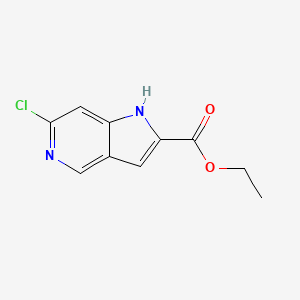

Ester éthylique de l'acide 6-chloro-5-azaindole-2-carboxylique

Vue d'ensemble

Description

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, also known as ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is a chemical compound with the molecular formula C10H9ClN2O2. It is used in the preparation of oxodiphenyldihydropyrazolecarboxamide derivatives and analogs for use as ACSS2 inhibitors .

Synthesis Analysis

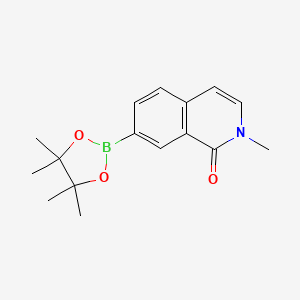

The synthesis of indole derivatives, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, has been a subject of interest in recent years . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of such compounds . Another method involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .Molecular Structure Analysis

The molecular weight of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is 224.64 g/mol. The compound belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Applications De Recherche Scientifique

Ester éthylique de l'acide 6-chloro-5-azaindole-2-carboxylique: , également connu sous le nom d'éthyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, est un composé présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici six applications uniques, chacune détaillée dans sa propre section :

Inhibiteurs de l'ACSS2

Ce composé est utilisé dans la préparation de dérivés et d'analogues d'oxodiphényldihydropyrazolecarboxamide qui agissent comme inhibiteurs de l'acétyl-CoA synthétase 2 (ACSS2). L'ACSS2 est une enzyme impliquée dans la synthèse des lipides et la production d'énergie dans les cellules, et son inhibition peut être cruciale pour l'étude des maladies métaboliques et du cancer .

Inhibiteurs d'acrosine

Il sert de réactif pour la synthèse de dérivés d'azaindole, qui sont de nouveaux inhibiteurs de l'acrosine. L'acrosine est une enzyme protéolytique qui joue un rôle dans le processus de fécondation, et ses inhibiteurs sont importants pour la compréhension de la biologie de la reproduction et le développement de contraceptifs .

Réactions de cyclisation hétérocyclique régiosélectives

Le composé est également utilisé pour la préparation de triazoles par des réactions de cyclisation hétérocyclique régiosélectives. Cette application est importante en chimie médicinale pour la création de molécules ayant des activités pharmacologiques potentielles .

Chimie analytique

Il peut être utilisé comme étalon ou composé de référence en chimie analytique pour aider à identifier ou à quantifier d'autres substances à l'aide de techniques telles que la spectrométrie de masse ou la chromatographie.

ChemicalBook - 6-Chloro-5-azaindole Thermo Fisher Scientific - 7-Azaindole-3-carboxylic acid

Orientations Futures

Indoles, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, are significant heterocyclic systems in natural products and drugs. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions in this field.

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with these enzymes and proteins, inhibiting their activity .

Mode of Action

It’s known that indole derivatives can form hydrogen bonds with various enzymes and proteins due to the presence of a carboxamide moiety . This interaction can inhibit the activity of these enzymes and proteins .

Biochemical Pathways

Indole derivatives have been studied for their effects on various biological pathways due to their potential as pharmaceutical compounds .

Result of Action

Indole derivatives have been studied for their potential biological properties and their potential to be therapeutic targets .

Analyse Biochimique

Biochemical Properties

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinase enzymes, which are involved in phosphorylation processes. The compound can act as an inhibitor or modulator of these enzymes, affecting their activity and, consequently, the signaling pathways they regulate. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling cascades and affect cellular responses. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. In vivo studies have indicated that the compound may degrade over time, leading to reduced efficacy. Long-term exposure to 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester vary with different dosages in animal models. Low doses of the compound have been shown to have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of the compound can induce toxicity, resulting in adverse effects such as cell death and tissue damage. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, affecting DNA and RNA synthesis. Additionally, 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester can modulate the activity of enzymes involved in lipid metabolism, influencing the production and degradation of fatty acids .

Transport and Distribution

The transport and distribution of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, affecting its localization and availability for biochemical reactions .

Subcellular Localization

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization of the compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular respiration and energy production .

Propriétés

IUPAC Name |

ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKJGVITUPPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CN=C(C=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

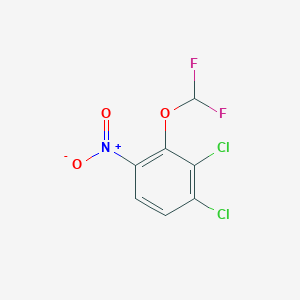

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)